molecular formula C8H17ClN2O2 B3091009 4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide CAS No. 1215483-81-0

4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide

Cat. No.: B3091009
CAS No.: 1215483-81-0
M. Wt: 208.68 g/mol
InChI Key: NIBGOWIMXCQQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide is a chemical compound with the molecular formula C₈H₁₇ClN₂O₂. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which includes a chloro group and a dimethoxyethyl group attached to a butanimidamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide typically involves the reaction of methyl 4-chlorobutanimidate hydrochloride with 2,2-dimethoxyethanamine. This reaction is carried out under acidic conditions, leading to the formation of the desired product . The reaction can be summarized as follows:

    Starting Materials: Methyl 4-chlorobutanimidate hydrochloride and 2,2-dimethoxyethanamine.

    Reaction Conditions: Acidic medium.

    Product: this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst use, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Cyclization Reactions: Under specific conditions, the compound can undergo intramolecular cyclization to form heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways related to its therapeutic or industrial applications.

Comparison with Similar Compounds

4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-chloro-N'-(2,2-dimethoxyethyl)butanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClN2O2/c1-12-8(13-2)6-11-7(10)4-3-5-9/h8H,3-6H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBGOWIMXCQQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN=C(CCCCl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide
Reactant of Route 2
4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide
Reactant of Route 3
4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide
Reactant of Route 4
4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide
Reactant of Route 5
4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide
Reactant of Route 6
4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.